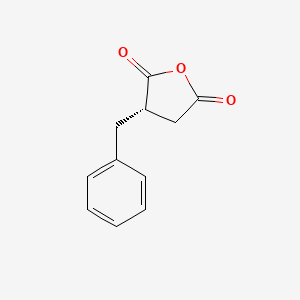

2-Benzylsuccinic anhydride, (S)-

Description

BenchChem offers high-quality 2-Benzylsuccinic anhydride, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzylsuccinic anhydride, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-benzyloxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-10-7-9(11(13)14-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEHLTSDDZKTQB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)OC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865538-96-1 | |

| Record name | 2-Benzylsuccinic anhydride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865538961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BENZYLSUCCINIC ANHYDRIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QB05909LE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-Benzylsuccinic Anhydride

CAS Number: 865538-96-1

This technical guide provides a comprehensive overview of (S)-2-Benzylsuccinic anhydride, a chiral molecule of interest to researchers, scientists, and professionals in the field of drug development. This document details its physicochemical properties, synthesis, spectroscopic characteristics, and known biological activities.

Physicochemical Properties

(S)-2-Benzylsuccinic anhydride is a derivative of succinic acid, featuring a benzyl group at the stereogenic center. Its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀O₃ | [1] |

| Molecular Weight | 190.19 g/mol | [1] |

| IUPAC Name | (3S)-3-benzyl-oxolane-2,5-dione | [1] |

| Appearance | Expected to be a colorless solid | |

| Solubility | Expected to be soluble in organic solvents and react with water |

Synthesis

Experimental Protocol: Dehydration of (S)-2-benzylsuccinic acid

This protocol is a generalized procedure based on established methods for the synthesis of succinic anhydrides.[2]

Materials:

-

(S)-2-benzylsuccinic acid

-

Acetyl chloride (or another dehydrating agent such as thionyl chloride or phosphorus oxychloride)

-

Anhydrous solvent (e.g., diethyl ether, dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Drying tube (e.g., with calcium chloride)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a clean, dry round-bottom flask, suspend (S)-2-benzylsuccinic acid in an excess of acetyl chloride.

-

Fit the flask with a reflux condenser and a drying tube to protect the reaction from atmospheric moisture.

-

Gently heat the mixture to reflux with stirring. The reaction progress can be monitored by the dissolution of the solid starting material.

-

After the reaction is complete (typically 1-2 hours), allow the solution to cool to room temperature.

-

The product, (S)-2-Benzylsuccinic anhydride, is expected to crystallize from the solution upon cooling.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any residual acetyl chloride and acetic acid.

-

Dry the product under vacuum to yield pure (S)-2-Benzylsuccinic anhydride.

Expected Yield:

Yields for this type of reaction are typically high, often exceeding 80%.

References

A Technical Guide to the Physical Properties of (S)-2-Benzylsuccinic Anhydride

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known and computed physical properties of (S)-2-Benzylsuccinic anhydride. It is important to note that while computational data for this specific molecule is available, comprehensive experimental data such as melting point and specific rotation are not widely reported in publicly available literature. To provide context, this guide includes experimental data for structurally related compounds and outlines detailed, standardized protocols for the experimental determination of these key physical properties.

Physical and Chemical Properties

The following table summarizes the key physical and chemical identifiers for (S)-2-Benzylsuccinic anhydride. The majority of the quantitative data is derived from computational models.

| Property | Data | Source / Notes |

| IUPAC Name | (3S)-3-benzyloxolane-2,5-dione | PubChem CID: 57019232[1] |

| Synonyms | (S)-3-Benzyldihydrofuran-2,5-dione, (+)-2-Benzylsuccinic anhydride | PubChem CID: 57019232[1] |

| Molecular Formula | C₁₁H₁₀O₃ | Computed by PubChem[1] |

| Molecular Weight | 190.19 g/mol | Computed by PubChem[1] |

| Exact Mass | 190.062994177 Da | Computed by PubChem[1] |

| Appearance | Assumed to be a solid based on related compounds. | - |

| Melting Point | Data not available. | For context, the related DL-benzylsuccinic acid has a melting point of 160-163 °C. The parent compound, succinic anhydride, melts at 118-120 °C.[2] |

| Optical Rotation, [α] | Data not available. | As the (S)-enantiomer, it is expected to be optically active (dextrorotatory, indicated by the "(+)" synonym). |

| Solubility | Data not available. | Anhydrides like succinic anhydride are generally soluble in chloroform and alcohol, but react with water.[3][4] It is expected to be moisture-sensitive.[2] |

| XLogP3 | 1.5 | Computed by PubChem[1] |

Chemical Relationships and Synthesis

(S)-2-Benzylsuccinic anhydride is a cyclic dicarboxylic anhydride. It is chemically derived from its corresponding diacid, (S)-2-Benzylsuccinic acid, through a dehydration reaction, which can be reversed by hydrolysis. This relationship is fundamental to its chemistry and use as a synthetic intermediate.

Experimental Protocols

The following sections describe standardized methodologies for determining the key physical properties of a solid, chiral organic compound like (S)-2-Benzylsuccinic anhydride.

Determination of Melting Point via Capillary Method

The melting point is a critical indicator of a substance's purity. Pure crystalline compounds typically exhibit a sharp melting range (0.5-1.0 °C).

Workflow for Melting Point Determination

Detailed Protocol:

-

Sample Preparation: Ensure the (S)-2-Benzylsuccinic anhydride sample is completely dry. Place a small amount on a watch glass and crush it into a fine powder using a spatula.

-

Capillary Loading: Press the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed bottom. Repeat until a sample height of 2-3 mm is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

-

Initial Determination (Optional but Recommended): Heat the block rapidly to get an approximate melting temperature. Allow the block to cool.

-

Accurate Determination: Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point found. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation and Recording: Carefully observe the sample. Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

-

Verification: For accuracy, repeat the determination at least twice. Consistent values should be obtained.

Determination of Specific Rotation via Polarimetry

Specific rotation is an intrinsic property of a chiral compound and is a measure of its ability to rotate the plane of polarized light.

Workflow for Specific Rotation Measurement

Detailed Protocol:

-

Solution Preparation: Accurately weigh a sample of (S)-2-Benzylsuccinic anhydride (mass 'm' in grams). Dissolve it in a suitable, non-reactive solvent (e.g., chloroform, ethyl acetate) in a volumetric flask to a precise total volume 'V' in milliliters. The concentration 'c' is m/V (in g/mL).

-

Instrument Calibration: Turn on the polarimeter and allow the light source (typically a sodium D-line, λ = 589 nm) to stabilize. Fill the polarimeter cell with the pure solvent and place it in the instrument. Zero the reading.

-

Sample Measurement: Rinse and fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present. Place the cell in the instrument and record the observed rotation, 'α', in degrees. Note the direction of rotation: clockwise is positive (+) and counter-clockwise is negative (-).

-

Calculation: Calculate the specific rotation [α] using Biot's law:

-

[α]Tλ = α / (c × l)

-

Where:

-

α = observed rotation in degrees.

-

c = concentration in g/mL.

-

l = path length of the cell in decimeters (dm).

-

T = temperature in °C.

-

λ = wavelength of light used.

-

-

-

Reporting: Report the specific rotation including the temperature, wavelength, and solvent used, for example: [α]20D = +X.X (c 1.0, Chloroform).

References

- 1. 2-Benzylsuccinic anhydride, (S)- | C11H10O3 | CID 57019232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Succinic anhydride CAS#: 108-30-5 [m.chemicalbook.com]

- 3. Succinic anhydride | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The solubility of Succinic anhydride_Chemicalbook [chemicalbook.com]

Predicted ¹H and ¹³C NMR Shifts for (S)-2-Benzylsuccinic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (S)-2-Benzylsuccinic anhydride. The information presented herein is intended to support researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development in the structural elucidation and characterization of this and structurally related molecules. The data is presented in a clear, tabular format for ease of comparison, accompanied by a detailed experimental protocol for acquiring high-quality NMR spectra and a workflow diagram for NMR-based structural analysis.

Predicted NMR Data

The predicted ¹H and ¹³C NMR chemical shifts for (S)-2-Benzylsuccinic anhydride were generated using computational methods. These predictions are based on established algorithms and extensive databases of experimental NMR data. The predicted values serve as a valuable reference for the assignment of experimentally obtained spectra.

Table 1: Predicted ¹H NMR Chemical Shifts for (S)-2-Benzylsuccinic Anhydride

| Atom Number(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| 1' | 7.32 | Multiplet | - | Phenyl C-H |

| 2' | 7.32 | Multiplet | - | Phenyl C-H |

| 3' | 7.32 | Multiplet | - | Phenyl C-H |

| 4' | 7.32 | Multiplet | - | Phenyl C-H |

| 5' | 7.32 | Multiplet | - | Phenyl C-H |

| 6 | 3.25 | Multiplet | - | CH₂ |

| 6 | 2.95 | Multiplet | - | CH₂ |

| 3 | 3.65 | Multiplet | - | CH |

| 4 | 3.10 | Multiplet | - | CH₂ |

| 4 | 2.80 | Multiplet | - | CH₂ |

Note: Predictions were obtained from nmrdb.org. The phenyl protons are predicted to be in a narrow range and are presented as a multiplet.

Table 2: Predicted ¹³C NMR Chemical Shifts for (S)-2-Benzylsuccinic Anhydride

| Atom Number(s) | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | 174.5 | Carbonyl C=O |

| 5 | 171.0 | Carbonyl C=O |

| 1' | 135.0 | Phenyl C (quaternary) |

| 2', 6' | 129.0 | Phenyl CH |

| 3', 5' | 129.0 | Phenyl CH |

| 4' | 127.5 | Phenyl CH |

| 3 | 45.0 | CH |

| 6 | 38.0 | CH₂ (benzyl) |

| 4 | 35.0 | CH₂ (succinic) |

Note: Predictions were obtained from nmrdb.org.

Experimental Protocol for NMR Spectroscopy

This section outlines a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as (S)-2-Benzylsuccinic anhydride.

1. Sample Preparation

-

Sample Quantity: For a standard 5 mm NMR tube, weigh approximately 5-10 mg of the purified (S)-2-Benzylsuccinic anhydride for ¹H NMR spectroscopy. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other options include acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), or benzene-d₆. The choice of solvent can slightly affect the chemical shifts.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[1] Gentle vortexing or sonication can be used to aid dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles into the tube. If necessary, filter the solution through a small plug of cotton or glass wool in the pipette.

-

Internal Standard: For precise chemical shift referencing, an internal standard can be added. Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR in most organic solvents. A small amount can be added directly to the solvent, or a sealed capillary containing a TMS solution can be inserted into the NMR tube.

2. NMR Data Acquisition

-

Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.

-

Shimming: The magnetic field homogeneity needs to be optimized by shimming on the deuterium lock signal of the solvent. This process minimizes spectral line broadening.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons, which is important for accurate integration.

-

Number of Scans: For a sample of sufficient concentration, 8 to 16 scans are usually adequate.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment is standard to produce a spectrum with singlets for each carbon.

-

Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2 seconds is a reasonable starting point.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The spectrum is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integration: For ¹H NMR, the relative areas of the signals are determined by integration to provide information on the relative number of protons corresponding to each signal.

-

Peak Picking: The chemical shifts of the peaks are accurately determined.

Logical Workflow for NMR-Based Structural Elucidation

The following diagram illustrates a typical workflow for the structural analysis of a novel or synthesized compound using NMR spectroscopy.

Caption: Workflow for NMR-based structural elucidation.

Signaling Pathways and Experimental Workflows

In the context of drug development, (S)-2-Benzylsuccinic anhydride may be investigated as an inhibitor of a specific enzyme or as a modulator of a biological pathway. While the direct signaling pathways involving this specific molecule are not detailed here, the following diagram illustrates a generalized workflow for evaluating the biological activity of a small molecule inhibitor.

Caption: Workflow for evaluating the biological activity of a small molecule.

References

An In-depth Technical Guide to the Chirality and Stereochemistry of (S)-2-Benzylsuccinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chirality, stereochemistry, synthesis, and physicochemical properties of (S)-2-benzylsuccinic anhydride. This chiral molecule is a key intermediate in the synthesis of various pharmacologically active compounds, most notably the anti-diabetic drug Mitiglinide. This document outlines its molecular structure, stereochemical integrity, and its role in asymmetric synthesis, supported by experimental data and protocols.

Introduction to (S)-2-Benzylsuccinic Anhydride

(S)-2-Benzylsuccinic anhydride, with the IUPAC name (3S)-3-benzyloxolane-2,5-dione, is a cyclic anhydride derived from (S)-2-benzylsuccinic acid.[1] Its structure features a chiral center at the C3 position of the furan-2,5-dione ring, which is crucial for the stereospecific synthesis of downstream pharmaceutical products. The "S" configuration at this stereocenter is fundamental to the biological activity of its derivatives.

Chirality and Stereochemistry

The key stereochemical feature of (S)-2-benzylsuccinic anhydride is the single chiral center at the carbon atom to which the benzyl group is attached. The Cahn-Ingold-Prelog priority rules assign the (S) configuration to this center. Maintaining this specific stereochemistry is critical during its synthesis and subsequent reactions to ensure the enantiomeric purity of the final active pharmaceutical ingredient (API).

Physicochemical and Spectroscopic Data

Due to its nature as a reactive intermediate, detailed experimental data for (S)-2-benzylsuccinic anhydride is not extensively published. The following tables summarize the computed properties for the anhydride and the experimental data for its precursor, (S)-2-benzylsuccinic acid.

Table 1: Physicochemical Properties

| Property | (S)-2-Benzylsuccinic Anhydride (Computed)[1] | (S)-2-Benzylsuccinic Acid (Experimental) |

| Molecular Formula | C₁₁H₁₀O₃ | C₁₁H₁₂O₄[2] |

| Molecular Weight | 190.19 g/mol | 208.21 g/mol [2] |

| Appearance | - | Solid[2] |

| Melting Point | - | 160-161 °C (for DL-form)[3] |

| XLogP3-AA | 1.5 | 1.2[4] |

Table 2: Spectroscopic Data

| Spectrum | (S)-2-Benzylsuccinic Anhydride (Expected) | (S)-2-Benzylsuccinic Acid (Experimental) |

| IR (cm⁻¹) | Strong C=O stretching for cyclic anhydride at ~1850 and ~1780.[5] | Broad O-H stretch (~3000), C=O stretch (~1700).[6] |

| ¹H NMR (ppm) | Aromatic protons (7.2-7.4), CH and CH₂ protons of the succinic ring and benzyl group (2.5-3.5). | Aromatic protons (7.1-7.3), CH and CH₂ protons (2.4-3.2).[2] |

| ¹³C NMR (ppm) | Carbonyl carbons (~170), aromatic carbons (127-138), aliphatic carbons (35-50). | Carboxyl carbons (~175), aromatic carbons (127-140), aliphatic carbons (35-50). |

| Mass Spectrum | Molecular ion peak (m/z) at 190. | Molecular ion peak (m/z) at 208; fragmentation pattern available.[4] |

Synthesis and Experimental Protocols

(S)-2-Benzylsuccinic anhydride is typically synthesized from its corresponding dicarboxylic acid, (S)-2-benzylsuccinic acid. The acid itself can be prepared via asymmetric synthesis, often starting from L-phenylalanine.

Synthesis of (S)-2-Benzylsuccinic Acid

A common route involves the conversion of L-phenylalanine to the corresponding α-keto acid, followed by a series of steps including reduction and hydrolysis to yield the target chiral diacid.

Representative Protocol for the Synthesis of (S)-2-Benzylsuccinic Anhydride

While a specific, detailed published protocol for this exact molecule is scarce, a general and effective method for converting succinic acid derivatives to their anhydrides involves the use of a dehydrating agent such as acetyl chloride or acetic anhydride. The following is a representative protocol based on these established methods.

Materials:

-

(S)-2-Benzylsuccinic acid

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Büchner funnel and flask

Procedure:

-

In a clean, dry round-bottom flask, place (S)-2-benzylsuccinic acid (1.0 eq).

-

Add an excess of acetyl chloride (e.g., 3.0 eq) to the flask.

-

Fit the flask with a reflux condenser and a drying tube.

-

Gently heat the mixture to reflux with stirring. The reaction is typically complete when the solid (S)-2-benzylsuccinic acid has completely dissolved.

-

Allow the solution to cool to room temperature, and then cool further in an ice bath to crystallize the product.

-

Collect the crystalline (S)-2-benzylsuccinic anhydride by vacuum filtration using a Büchner funnel.

-

Wash the crystals with two portions of cold, anhydrous diethyl ether to remove any residual acetyl chloride and acetic acid.

-

Dry the product under vacuum to yield the pure anhydride.

Expected Yield: Yields for this type of reaction are typically high, often exceeding 80-90%.

Role in Drug Development and Logical Workflow

(S)-2-Benzylsuccinic anhydride is a crucial building block in the synthesis of Mitiglinide, an insulin secretagogue used for the treatment of type 2 diabetes. The anhydride's reactivity allows for the regioselective opening of the ring by an amine, which is a key step in forming the final drug molecule.

Signaling Pathway of Mitiglinide

Mitiglinide, synthesized from (S)-2-benzylsuccinic anhydride, exerts its therapeutic effect by modulating the ATP-sensitive potassium (KATP) channels in pancreatic β-cells. This action leads to an increase in insulin secretion.

The mechanism is as follows:

-

Binding to SUR1: Mitiglinide binds to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel.[7]

-

Channel Closure: This binding event inhibits the KATP channel, preventing potassium ion (K⁺) efflux from the β-cell.[7]

-

Depolarization: The resulting increase in intracellular K⁺ concentration leads to depolarization of the cell membrane.

-

Calcium Influx: Depolarization activates voltage-gated calcium channels (VGCCs), causing an influx of calcium ions (Ca²⁺) into the cell.

-

Insulin Secretion: The elevated intracellular Ca²⁺ concentration triggers the fusion of insulin-containing vesicles with the cell membrane, leading to the secretion of insulin into the bloodstream.

Conclusion

(S)-2-Benzylsuccinic anhydride is a stereochemically important intermediate in pharmaceutical synthesis. Its chirality is essential for the efficacy of its derivatives, such as the anti-diabetic drug Mitiglinide. While detailed experimental data on the anhydride itself is limited in public literature, its synthesis can be reliably achieved through standard chemical transformations from its corresponding dicarboxylic acid. Understanding the stereochemistry and reactivity of this molecule is paramount for chemists and researchers involved in the development of chiral drugs.

References

- 1. 2-Benzylsuccinic anhydride, (S)- | C11H10O3 | CID 57019232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-2-benzylsuccinic acid | C11H12O4 | CID 446168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DL-benzylsuccinic acid | CAS#:36092-42-9 | Chemsrc [chemsrc.com]

- 4. (R)-2-Benzylsuccinic acid | C11H12O4 | CID 444797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. α-Benzylsuccinic acid [webbook.nist.gov]

- 7. Mitiglinide | C19H25NO3 | CID 121891 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-2-Benzylsuccinic anhydride discovery and scientific literature review

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Benzylsuccinic anhydride, the cyclic anhydride derivative of (S)-2-benzylsuccinic acid, is a chiral molecule of significant interest in medicinal chemistry and organic synthesis. While its direct biological activities are not extensively documented, it serves as a crucial synthon for the preparation of various derivatives, leveraging the well-established potent inhibitory activity of its parent diacid against metalloenzymes, particularly carboxypeptidase A. This technical guide provides a comprehensive review of the scientific literature surrounding (S)-2-benzylsuccinic acid and its anhydride, focusing on its discovery context, synthesis, biological significance, and the mechanistic basis of its enzymatic inhibition.

Introduction: Discovery and Significance

The discovery and importance of (S)-2-benzylsuccinic anhydride are intrinsically linked to the study of its corresponding diacid, (S)-2-benzylsuccinic acid. The latter gained prominence as a potent and specific inhibitor of carboxypeptidase A (CPA), a zinc-containing metalloenzyme involved in the digestion of proteins.[1][2] 2-Benzylsuccinic acid is recognized as a powerful competitive inhibitor of CPA and also inhibits Nna1, a cytosolic carboxypeptidase.[3] Its ability to chelate the active site zinc ion and mimic the tetrahedral transition state of peptide hydrolysis makes it a valuable lead compound in drug design.[4] Consequently, (S)-2-benzylsuccinic anhydride is a key intermediate for synthesizing derivatives of the pharmacologically active diacid, offering a reactive electrophile for nucleophilic attack to introduce diverse functionalities.

Synthesis and Physicochemical Properties

While a seminal publication detailing the initial discovery of (S)-2-benzylsuccinic anhydride is not prominent in the scientific literature, its synthesis follows established principles of organic chemistry. The primary route to the anhydride is through the dehydration of (S)-2-benzylsuccinic acid.

Synthesis of (S)-2-Benzylsuccinic Acid

An efficient and widely recognized method for the synthesis of the parent acid, (S)-2-benzylsuccinic acid, starts from the readily available chiral precursor, L-phenylalanine.[5] This approach ensures the desired stereochemistry in the final product. Although a detailed experimental protocol for this specific conversion is not fully available in the provided search results, it is a known clean and convenient methodology.[5] Patents also describe methods for preparing (S)-2-benzylsuccinic acid, highlighting its role as a key intermediate in the synthesis of drugs like mitiglinide calcium.[6]

Preparation of (S)-2-Benzylsuccinic Anhydride

The conversion of a succinic acid to its corresponding anhydride is a standard laboratory procedure. Common dehydrating agents include acetyl chloride and acetic anhydride.[7][8]

Experimental Protocol: General Procedure for the Synthesis of Succinic Anhydrides

The following is a generalized protocol based on the synthesis of succinic anhydride from succinic acid using acetyl chloride, which can be adapted for (S)-2-benzylsuccinic acid.[7][8][9]

-

In a round-bottomed flask equipped with a reflux condenser and a gas trap, place (S)-2-benzylsuccinic acid.

-

Add an excess of acetyl chloride (e.g., 3 molar equivalents).

-

Gently reflux the mixture on a steam bath until the solid dissolves completely (typically 1.5-2 hours).

-

Allow the solution to cool to room temperature, followed by chilling in an ice bath to induce crystallization of the anhydride.

-

Collect the crystals by suction filtration on a Büchner funnel.

-

Wash the crystals with two portions of cold ether and dry them in a vacuum desiccator.

Physicochemical Properties

| Property | (S)-2-Benzylsuccinic Acid | (S)-2-Benzylsuccinic Anhydride (Predicted) |

| Molecular Formula | C₁₁H₁₂O₄ | C₁₁H₁₀O₃ |

| Molecular Weight | 208.21 g/mol | 190.19 g/mol |

| Appearance | Solid | Crystalline solid |

| Solubility | Soluble in DMSO | Likely soluble in aprotic organic solvents |

Note: Properties for the anhydride are predicted based on the structure and general characteristics of similar compounds.

Biological Activity and Mechanism of Action

The biological significance of (S)-2-benzylsuccinic anhydride is primarily as a precursor to (S)-2-benzylsuccinic acid and its derivatives, which are potent enzyme inhibitors.

Inhibition of Carboxypeptidase A

(S)-2-benzylsuccinic acid is a well-characterized competitive inhibitor of carboxypeptidase A.[1] The inhibitory activity is attributed to the ability of the two carboxylate groups to interact with the active site of the enzyme.

Mechanism of Inhibition

The X-ray crystal structure of the carboxypeptidase A-L-benzylsuccinate complex reveals the molecular basis for its potent inhibition.[2]

-

Zinc Coordination: One of the carboxylate groups of benzylsuccinate coordinates directly to the catalytic zinc ion (Zn²⁺) in the enzyme's active site, displacing a water molecule that is crucial for catalysis.[2]

-

Interaction with Key Residues: The other carboxylate group forms a salt bridge with the guanidinium group of Arginine-145 and hydrogen bonds with Tyrosine-248 and Asparagine-144.[2]

-

Hydrogen Bonding with Glutamate-270: A key interaction is the formation of a short hydrogen bond between a carboxylate oxygen of the inhibitor and the catalytically essential Glutamate-270 residue.[2]

This multi-point interaction anchors the inhibitor firmly in the active site, preventing the binding and hydrolysis of the natural peptide substrates.

Inhibition of Nna1

2-Benzylsuccinic acid has also been shown to inhibit Nna1, a cytosolic carboxypeptidase.[3] At a concentration of 10 mM, it reduces Nna1 activity by approximately 95% when biotin-3EG2E is used as a substrate.[3]

Quantitative Inhibition Data

The inhibitory potency of 2-benzylsuccinic acid and its analogs against carboxypeptidase A has been quantified.

| Compound | Target Enzyme | Kᵢ Value | Reference |

| (2RS)-2-Benzylsuccinic acid | Carboxypeptidase A | 0.22 ± 0.05 µM | [4] |

| (2RS)-2-Benzyl-3-phosphonopropionic acid | Carboxypeptidase A | 0.22 ± 0.05 µM | [4] |

| (2RS)-2-Benzyl-3-(O-ethylphosphono)propionic acid | Carboxypeptidase A | 0.72 ± 0.3 µM | [4] |

| 2-Benzyl-3-hydroxybutanoic acid | Carboxypeptidase A | 107 µM | [10] |

Applications in Research and Drug Development

The primary application of (S)-2-benzylsuccinic anhydride is in the synthesis of derivatives of (S)-2-benzylsuccinic acid for various research and therapeutic purposes.

-

Asymmetric Synthesis: It serves as a chiral building block for the enantiomerically pure synthesis of active pharmaceutical ingredients.[5]

-

Drug Discovery: The succinic acid scaffold is a valuable starting point for the design of novel inhibitors for other metalloenzymes. The anhydride provides a convenient handle for chemical modification to explore structure-activity relationships.

-

Material Science: Succinic anhydrides, in general, are used in polymer chemistry to develop new materials.[5]

Conclusion

(S)-2-Benzylsuccinic anhydride is a valuable chiral intermediate whose significance is derived from the potent biological activity of its parent diacid. While direct studies on the anhydride are limited, its utility in organic synthesis and medicinal chemistry is clear. The well-established role of (S)-2-benzylsuccinic acid as a potent inhibitor of carboxypeptidase A provides a strong foundation for the continued use of the anhydride in the development of novel therapeutics and functional materials. Future research could focus on exploring the direct biological activities of the anhydride and its derivatives, potentially uncovering new pharmacological applications.

References

- 1. Mechanistic insight into the inactivation of carboxypeptidase A by alpha-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, a novel type of irreversible inhibitor for carboxypeptidase A with no stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal structure of the complex between carboxypeptidase A and the biproduct analog inhibitor L-benzylsuccinate at 2.0 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. CN105418401A - Preparation method of (S)-2-benzylsuccinic acid - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. prepchem.com [prepchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. jocpr.com [jocpr.com]

The Biological Activity of (S)-2-Benzylsuccinic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of (S)-2-benzylsuccinic acid and its derivatives. The document details their primary molecular targets, involvement in key signaling pathways, and potential therapeutic applications, with a focus on quantitative data and detailed experimental methodologies.

Executive Summary

(S)-2-benzylsuccinic acid and its derivatives are a class of small molecules with significant and diverse biological activities. Primarily recognized as potent inhibitors of metalloenzymes, their therapeutic potential spans across metabolic disorders, cardiovascular diseases, and oncology. The stereochemistry of the parent molecule is critical, with the (S)-enantiomer being a key building block for the antidiabetic drug mitiglinide. This guide consolidates the current understanding of these compounds, presenting key quantitative data, outlining experimental protocols for their study, and visualizing the intricate signaling pathways they modulate.

Core Biological Activities and Molecular Targets

The primary biological activities of (S)-2-benzylsuccinic acid and its derivatives stem from their ability to inhibit specific enzymes. The succinic acid moiety plays a crucial role in coordinating with the metal ions in the active sites of these enzymes.

Inhibition of Carboxypeptidase A (CPA)

(S)-2-benzylsuccinic acid is a well-established potent inhibitor of Carboxypeptidase A (CPA), a zinc-containing metalloenzyme.[1][2] This inhibition is a cornerstone of its biological activity.

Inhibition of Nna1 (Cytosolic Carboxypeptidase)

Derivatives of 2-benzylsuccinic acid have been shown to inhibit Nna1, a cytosolic carboxypeptidase, indicating a broader activity against this class of enzymes.[3]

Modulation of the Renin-Angiotensin System (RAS)

The structural similarity of benzylsuccinic acid derivatives to angiotensin-converting enzyme (ACE) substrates suggests their potential role as ACE inhibitors, thereby modulating the Renin-Angiotensin System.[4]

Interaction with the Insulin Signaling Pathway

Benzylsuccinic acid and its derivatives can influence the insulin signaling pathway by inhibiting insulin binding and the tyrosine kinase activity of the insulin receptor.[5] This activity is central to their potential in managing metabolic disorders.

Induction of Apoptosis in Cancer Cells

Certain derivatives of 2-benzylsuccinic acid have demonstrated potent anticancer activity by inducing apoptosis in various cancer cell lines.[6]

Quantitative Data on Biological Activity

The following tables summarize the key quantitative data reported for (S)-2-benzylsuccinic acid and its derivatives.

Table 1: Enzyme Inhibition Data

| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 | Notes |

| (2RS)-2-Benzylsuccinic acid | Carboxypeptidase A | 0.22 ± 0.05 µM | - | Data for the racemic mixture. |

| 2-Benzyl-3-hydroxybutanoic acid | Carboxypeptidase A | 107 µM | - | A derivative of the parent compound. |

| 2-Benzylsuccinic acid | Nna1 | - | - | 95% inhibition at 5-10 mM. |

| 2-Mercaptobenzoxazole derivatives | Various Protein Kinases | - | Nanomolar range | Specific values depend on the derivative and kinase. |

Table 2: Anticancer Activity Data

| Derivative Class | Cell Line(s) | IC50 Range |

| 2-Arylalkylamino-4-amino-5-(3',4',5'-trimethoxybenzoyl)-thiazoles | U-937, SK-MEL-1 | 5.7 - 12.2 µM |

| Pentacyclic benzimidazoles | Various | Submicromolar |

Signaling Pathways Modulated by (S)-2-Benzylsuccinic Acid Derivatives

The biological effects of these compounds are mediated through their interaction with several key signaling pathways.

Carboxypeptidase A Inhibition and the Renin-Angiotensin System

The inhibition of CPA and ACE disrupts normal physiological processes, which can be therapeutically exploited.

References

- 1. glpbio.com [glpbio.com]

- 2. abmole.com [abmole.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Effect of benzyl succinate on insulin receptor function and insulin action in skeletal muscle: further evidence for a lack of spare high-affinity insulin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety, Handling, and Storage of (S)-2-Benzylsuccinic Anhydride

Disclaimer: No specific safety data sheet (SDS) for (S)-2-Benzylsuccinic anhydride was available at the time of this writing. The following guide is based on the safety data for the closely related and structurally similar compound, succinic anhydride. Researchers and drug development professionals should handle (S)-2-Benzylsuccinic anhydride with caution and treat it as a potentially hazardous substance, assuming it shares similar toxicological and reactivity properties with succinic anhydride.

This technical guide provides comprehensive safety, handling, and storage precautions for (S)-2-Benzylsuccinic anhydride, intended for researchers, scientists, and professionals in drug development. All information is extrapolated from the safety data of succinic anhydride.

Hazard Identification and Classification

(S)-2-Benzylsuccinic anhydride is anticipated to be a hazardous substance. Based on the data for succinic anhydride, it is likely classified as:

-

Causes severe skin burns and eye damage.[2]

-

May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][3][4][5]

Signal Word: Danger[5]

Hazard Statements:

Quantitative Toxicity Data

The following toxicological data is for succinic anhydride and should be considered indicative for (S)-2-Benzylsuccinic anhydride.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1510 mg/kg | [1] |

| Eye Irritation | Rabbit | Eye | 0.75 mg - SEVERE | [1] |

Safe Handling and Experimental Protocols

Adherence to strict safety protocols is crucial when handling (S)-2-Benzylsuccinic anhydride.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][6]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

-

Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[6]

-

Skin Protection:

-

Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[6]

-

A complete suit protecting against chemicals may be necessary depending on the scale of work.

-

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

A general workflow for selecting appropriate PPE is illustrated below.

Caption: PPE Selection Workflow for (S)-2-Benzylsuccinic Anhydride.

General Handling Precautions

-

Avoid all personal contact, including inhalation of dust.[1]

-

Do not eat, drink, or smoke in the laboratory.[1]

-

Wash hands thoroughly after handling.[1]

-

Avoid formation of dust.[6]

-

Keep containers tightly sealed when not in use.[1]

-

Contaminated work clothing should not be allowed out of the workplace.[3]

First Aid Measures

In case of exposure, immediate medical attention is required.[6]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a physician or poison control center immediately.[6]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Call a physician immediately.[6]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.[6]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[6]

Fire and Explosion Hazards

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][6]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2).[6]

-

Firefighting Precautions: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[6]

-

Explosion Hazard: Fine dust dispersed in the air in sufficient concentrations, and in the presence of an ignition source, is a potential dust explosion hazard.[2]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas. Use personal protective equipment. Avoid dust formation and contact with the substance.[6]

-

Environmental Precautions: Should not be released into the environment. Do not allow material to contaminate ground water system.[6]

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[6] For larger spills, prevent spillage from entering drains or water courses.[1]

Storage and Incompatibility

Proper storage is essential to maintain the stability and integrity of (S)-2-Benzylsuccinic anhydride.

-

Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][6] Store in a corrosives area.[1][6]

-

Incompatible Materials: The following diagram illustrates materials to avoid.

Caption: Chemical Incompatibility Chart.

Disposal Considerations

-

Waste Disposal: Disposal of this substance must be in accordance with federal, state, and local environmental control regulations.[6] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6]

-

Contaminated Packaging: Dispose of contents/container to an approved waste disposal plant.[6]

This guide provides a framework for the safe handling of (S)-2-Benzylsuccinic anhydride based on the properties of succinic anhydride. It is imperative for all users to consult relevant safety data sheets for any chemicals used in their processes and to conduct a thorough risk assessment before beginning any new experimental work.

References

Key reactive sites on the (S)-2-Benzylsuccinic anhydride molecule

An In-depth Technical Guide to the Key Reactive Sites of (S)-2-Benzylsuccinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the principal reactive sites on the (S)-2-Benzylsuccinic anhydride molecule. As a chiral building block, this compound presents multiple avenues for chemical modification, making a thorough understanding of its reactivity essential for its application in organic synthesis and drug development. The primary sites of reactivity are the cyclic anhydride functional group and the benzylic carbon of the benzyl substituent.

Overview of Molecular Structure and Reactivity

(S)-2-Benzylsuccinic anhydride, with the IUPAC name (3S)-3-benzyloxolane-2,5-dione, is a derivative of succinic anhydride.[1] Its structure incorporates two key regions susceptible to chemical transformation:

-

The Anhydride Ring: A five-membered ring containing two electrophilic carbonyl carbons. This moiety is highly susceptible to nucleophilic attack, leading to ring-opening reactions.[2][3]

-

The Benzylic Position: The carbon atom directly attached to the benzene ring. This position is activated by the adjacent aromatic system, making it a site for radical and oxidative reactions.[4][5]

The stereocenter at the C3 position is a critical feature of the molecule, and its retention or inversion during chemical transformations is a key consideration in synthetic design.

Caption: Logical diagram of (S)-2-Benzylsuccinic anhydride's key reactive sites and corresponding reaction types.

Reactivity of the Anhydride Ring

The most prominent reactive site is the cyclic anhydride functional group. The two carbonyl carbons are highly electrophilic due to the electron-withdrawing effect of the adjacent oxygen atoms. This makes them excellent targets for a wide range of nucleophiles, resulting in a ring-opening acylation reaction.

Mechanism: Nucleophilic Acyl Substitution

The general mechanism involves the attack of a nucleophile (Nu⁻) on one of the carbonyl carbons. This forms a tetrahedral intermediate which subsequently collapses, cleaving the acyl-oxygen bond and opening the ring. The regioselectivity of the attack (at C2 vs. C5) can be influenced by steric hindrance from the benzyl group and the specific reaction conditions.

Common nucleophiles include:

-

Water (Hydrolysis): Reacts to form the corresponding dicarboxylic acid, (S)-2-benzylsuccinic acid.[3]

-

Alcohols (Alcoholysis): Yields a monoester, with the formation of two regioisomeric products being possible.[3]

-

Amines (Aminolysis): Produces a monoamide. This reaction is particularly important in bioconjugation and polymer chemistry.[6]

Quantitative Data

| Compound | Reaction | Activation Energy (Ea) |

| Succinic Anhydride | Hydrolysis | +47.7 kcal/mol[7] |

This data is for the parent, unsubstituted anhydride and serves as an estimate. The benzyl substituent may influence the actual activation energy.

Reactivity of the Benzylic Position

The benzylic carbon—the sp³-hybridized carbon attached to the benzene ring—is another key reactive site. The stability of benzylic radicals and carbocations, which are resonance-stabilized by the aromatic ring, is the primary reason for the enhanced reactivity at this position.[4][8]

Benzylic Bromination

The benzylic C-H bond can be selectively halogenated via a free-radical mechanism. N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide or AIBN) is the standard reagent for this transformation.[5] This reaction is highly selective for the benzylic position over other aliphatic C-H bonds. The resulting benzylic bromide is a versatile intermediate for subsequent nucleophilic substitution reactions.[5][9]

Benzylic Oxidation

Strong oxidizing agents, such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), can oxidize the benzylic position.[4] Provided there is at least one hydrogen atom on the benzylic carbon, the reaction proceeds to form a carboxylic acid, cleaving the rest of the alkyl chain.[4][10] In the case of (S)-2-Benzylsuccinic anhydride, this reaction would be complex and likely lead to the degradation of the anhydride ring unless carefully controlled.

Experimental Protocols (Representative)

The following are generalized protocols for key transformations. They are based on standard procedures for similar substrates and would require optimization for (S)-2-Benzylsuccinic anhydride.

Protocol: Ring-Opening with an Alcohol (Methanolysis)

-

Dissolution: Dissolve (S)-2-Benzylsuccinic anhydride (1.0 eq.) in an excess of anhydrous methanol, which serves as both the reactant and the solvent.

-

Reaction: Stir the solution at room temperature. The reaction can be catalyzed by adding a catalytic amount of a base (e.g., triethylamine) or an acid.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: Remove the excess methanol under reduced pressure.

-

Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate), wash with a mild acid and then brine, dry over anhydrous sodium sulfate, and concentrate. The resulting regioisomeric monoesters can be separated by column chromatography.

Protocol: Benzylic Bromination with NBS

-

Setup: To a solution of (S)-2-Benzylsuccinic anhydride (1.0 eq.) in a non-polar solvent (e.g., carbon tetrachloride), add N-Bromosuccinimide (NBS) (1.1 eq.).

-

Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide.

-

Reaction: Heat the mixture to reflux and irradiate with a light source (e.g., a sunlamp) to facilitate the reaction.

-

Monitoring: Monitor the reaction by TLC or Gas Chromatography (GC) for the disappearance of the starting material.

-

Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Purification: Wash the filtrate with aqueous sodium bisulfite solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzylic bromide, which can be further purified by chromatography.

Caption: A generalized experimental workflow for a reaction involving (S)-2-Benzylsuccinic anhydride.

Conclusion

(S)-2-Benzylsuccinic anhydride possesses two distinct and chemically accessible reactive sites. The anhydride ring is prone to nucleophilic attack, providing a straightforward method for introducing a variety of functional groups through ring-opening. Concurrently, the benzylic position can be functionalized through radical or oxidative pathways. This dual reactivity, combined with its inherent chirality, makes (S)-2-Benzylsuccinic anhydride a valuable and versatile building block for the synthesis of complex organic molecules, including pharmaceutical agents and advanced materials. Strategic manipulation of these sites allows for precise control over molecular architecture.

References

- 1. 2-Benzylsuccinic anhydride, (S)- | C11H10O3 | CID 57019232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Succinic anhydride | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Succinic anhydride - Wikipedia [en.wikipedia.org]

- 4. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Cyclic anhydride ring opening reactions: theory and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactions at Benzylic Positions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes & Protocols: Synthesis of (S)-2-Benzylsuccinic Anhydride from L-Phenylalanine

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-2-Benzylsuccinic anhydride is a valuable chiral building block in organic synthesis, particularly for the preparation of various biologically active molecules and pharmaceutical intermediates. This document provides a detailed protocol for a multi-step synthesis of (S)-2-Benzylsuccinic anhydride, starting from the readily available and optically pure amino acid, L-phenylalanine. The synthetic strategy is designed to control the stereochemistry throughout the reaction sequence, yielding the desired (S)-enantiomer.

The overall synthetic pathway involves four key transformations:

-

Diazotization: Conversion of L-phenylalanine to (S)-2-hydroxy-3-phenylpropanoic acid with retention of stereochemistry.

-

Tosylation: Activation of the hydroxyl group of (S)-2-hydroxy-3-phenylpropanoic acid methyl ester by conversion to a tosylate, which is an excellent leaving group. This step also proceeds with retention of configuration.

-

Cyanation: Nucleophilic substitution of the tosylate with a cyanide group, proceeding with inversion of configuration to establish the desired stereocenter.

-

Hydrolysis and Cyclization: Hydrolysis of the nitrile and ester groups to form the dicarboxylic acid, followed by dehydration to yield the target anhydride.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of (S)-2-Benzylsuccinic anhydride from L-phenylalanine.

Caption: Overall synthetic workflow from L-phenylalanine.

Detailed Experimental Protocols

Step 1: Synthesis of (S)-2-Hydroxy-3-phenylpropanoic Acid

This procedure is adapted from the known stereospecific diazotization of α-amino acids.[1][2][3][4][5]

Materials:

-

L-Phenylalanine

-

1 M Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

250 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

Procedure:

-

In a 250 mL round-bottom flask, dissolve L-phenylalanine (16.5 g, 100 mmol) in 100 mL of 1 M H₂SO₄.

-

Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

Slowly add a solution of sodium nitrite (10.35 g, 150 mmol) in 25 mL of deionized water dropwise over a period of 1 hour, maintaining the temperature below 5 °C. Vigorous nitrogen gas evolution will be observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

-

Extract the aqueous solution with diethyl ether (3 x 75 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification: The crude product can be purified by recrystallization from a mixture of hot water and ethanol to afford (S)-2-hydroxy-3-phenylpropanoic acid as a white solid.

| Parameter | Value |

| Typical Yield | 85-95% |

| Physical State | White Solid |

| Purity (by NMR) | >98% |

Step 2: Synthesis of (S)-2-Benzylsuccinic Acid

This multi-step part of the synthesis involves esterification, tosylation, cyanation, and hydrolysis.

2a. Esterification: (S)-Methyl-2-hydroxy-3-phenylpropanoate

Materials:

-

(S)-2-Hydroxy-3-phenylpropanoic acid

-

Methanol (absolute)

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate (saturated solution)

-

Dichloromethane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Reflux condenser

Procedure:

-

To a solution of (S)-2-hydroxy-3-phenylpropanoic acid (16.6 g, 100 mmol) in 150 mL of absolute methanol, add concentrated sulfuric acid (2 mL) dropwise.

-

Heat the mixture to reflux and maintain for 4 hours.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in 100 mL of dichloromethane and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the methyl ester.

2b. Tosylation: (S)-Methyl-2-(tosyloxy)-3-phenylpropanoate

Materials:

-

(S)-Methyl-2-hydroxy-3-phenylpropanoate

-

Pyridine (anhydrous)

-

p-Toluenesulfonyl chloride (TsCl)

-

Dichloromethane (anhydrous)

-

1 M Hydrochloric Acid (HCl)

Procedure:

-

Dissolve (S)-methyl-2-hydroxy-3-phenylpropanoate (18.0 g, 100 mmol) in 100 mL of anhydrous dichloromethane and cool to 0 °C.

-

Add anhydrous pyridine (12.1 mL, 150 mmol) followed by the portion-wise addition of p-toluenesulfonyl chloride (21.0 g, 110 mmol) over 30 minutes.

-

Stir the reaction mixture at 0 °C for 4 hours and then at room temperature overnight.

-

Wash the reaction mixture with 1 M HCl (3 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the tosylate.

2c. Cyanation: (R)-Methyl-2-cyano-3-phenylpropanoate

Materials:

-

(S)-Methyl-2-(tosyloxy)-3-phenylpropanoate

-

Sodium Cyanide (NaCN)

-

Dimethyl Sulfoxide (DMSO, anhydrous)

-

Diethyl Ether

-

Deionized Water

Procedure:

-

Dissolve the tosylate (33.4 g, 100 mmol) in 100 mL of anhydrous DMSO.

-

Add sodium cyanide (7.35 g, 150 mmol) and heat the mixture to 80 °C for 6 hours.

-

Cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Wash the combined organic layers with brine (2 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude nitrile.

2d. Hydrolysis: (S)-2-Benzylsuccinic Acid

Materials:

-

(R)-Methyl-2-cyano-3-phenylpropanoate

-

6 M Hydrochloric Acid (HCl)

-

Reflux condenser

Procedure:

-

Add the crude nitrile ester to 150 mL of 6 M HCl.

-

Heat the mixture to reflux and maintain for 12 hours.

-

Cool the reaction mixture to room temperature. A solid precipitate should form.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from hot water to afford pure (S)-2-benzylsuccinic acid.

| Step | Product | Typical Yield | Physical State |

| 2a | (S)-Methyl-2-hydroxy-3-phenylpropanoate | 90-95% | Colorless Oil |

| 2b | (S)-Methyl-2-(tosyloxy)-3-phenylpropanoate | 85-90% | White Solid |

| 2c | (R)-Methyl-2-cyano-3-phenylpropanoate | 75-85% | Pale Yellow Oil |

| 2d | (S)-2-Benzylsuccinic acid | 80-90% (from nitrile) | White Crystalline Solid |

Step 3: Synthesis of (S)-2-Benzylsuccinic Anhydride

This final step involves the dehydration of the dicarboxylic acid to form the cyclic anhydride.[6][7][8]

Materials:

-

(S)-2-Benzylsuccinic acid

-

Acetic Anhydride (Ac₂O)

-

50 mL Round-bottom flask

-

Reflux condenser

Procedure:

-

Place (S)-2-benzylsuccinic acid (10.4 g, 50 mmol) and acetic anhydride (20 mL, 212 mmol) in a 50 mL round-bottom flask.

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold diethyl ether.

-

Dry the product under vacuum to yield (S)-2-benzylsuccinic anhydride.

| Parameter | Value |

| Typical Yield | 90-97% |

| Physical State | White Crystalline Solid |

| Purity (by NMR) | >99% |

Stereochemical Pathway

The stereochemistry of the synthesis is controlled through a series of reactions with well-defined stereochemical outcomes.

Caption: Stereochemical progression of the synthesis.

References

- 1. ERIC - EJ918273 - The Conversion of L-Phenylalanine to ("S")-2-Hydroxy-3-Phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific S[subscript N]2 Reaction, Journal of Chemical Education, 2010-Jun [eric.ed.gov]

- 2. asynt.com [asynt.com]

- 3. The Conversion of l-Phenylalanine to (S)-2-Hydroxy-3-phenylpropanoic Acid:: A Simple, Visual Example of a Stereospecific SN2 Reaction - Dialnet [dialnet.unirioja.es]

- 4. researchgate.net [researchgate.net]

- 5. studylib.net [studylib.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Asymmetric Synthesis of Substituted Succinic Anhydrides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for two highly effective asymmetric methods for synthesizing chiral substituted succinic anhydrides and their derivatives. Chiral succinic anhydrides are crucial building blocks in the synthesis of a wide range of pharmaceuticals and biologically active molecules. The following methods, Rh-catalyzed asymmetric hydrogenation and organocatalyzed desymmetrization, offer distinct advantages for accessing these valuable synthons with high enantiopurity.

Method 1: Rh-Catalyzed Asymmetric Hydrogenation of 3-Substituted Maleic Anhydrides

This method provides direct access to enantioenriched 3-substituted succinic anhydrides through the asymmetric hydrogenation of prochiral maleic anhydrides. The use of a rhodium catalyst paired with a chiral bisphosphine-thiourea ligand (ZhaoPhos) has proven to be highly efficient, affording excellent yields and enantioselectivities under mild conditions.[1][2]

Logical Relationship: Catalytic Cycle

Caption: Rh-catalyzed asymmetric hydrogenation cycle.

Quantitative Data

The Rh/ZhaoPhos catalytic system is effective for a variety of 3-alkyl and 3-aryl substituted maleic anhydrides.[1][3]

| Entry | R Group | Yield (%) | ee (%) |

| 1 | Phenyl | 99 | 97 |

| 2 | 2-Naphthyl | 99 | 99 |

| 3 | 4-Fluorophenyl | 99 | 95 |

| 4 | 4-Chlorophenyl | 99 | 96 |

| 5 | 4-Bromophenyl | 99 | 97 |

| 6 | 4-Methoxyphenyl | 99 | 98 |

| 7 | 3-Methoxyphenyl | 99 | 99 |

| 8 | 2-Methoxyphenyl | 99 | 90 |

| 9 | 2-Thienyl | 99 | 99 |

| 10 | Methyl | 99 | 95 |

| 11 | Isopropyl | 99 | 90 |

Experimental Protocol: General Procedure for Asymmetric Hydrogenation

Materials:

-

3-Substituted maleic anhydride (1.0 mmol)

-

[Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%)

-

(R)-ZhaoPhos (0.011 mmol, 1.1 mol%)

-

Dichloromethane (DCM), anhydrous (5 mL)

-

Hydrogen gas (H₂)

Procedure:

-

In a glovebox, a Schlenk tube is charged with [Rh(COD)₂]BF₄ (5.1 mg, 0.01 mmol) and (R)-ZhaoPhos (8.5 mg, 0.011 mmol).

-

Anhydrous DCM (2 mL) is added, and the mixture is stirred for 30 minutes to form the catalyst solution.

-

In a separate vial, the 3-substituted maleic anhydride (1.0 mmol) is dissolved in anhydrous DCM (3 mL).

-

The substrate solution is added to the catalyst solution in the Schlenk tube.

-

The Schlenk tube is sealed, removed from the glovebox, and connected to a hydrogen line.

-

The tube is purged with hydrogen gas three times.

-

The reaction mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 1 hour.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the chiral succinic anhydride.

-

The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Method 2: Organocatalytic Asymmetric Desymmetrization of meso-Succinic Anhydrides

This method involves the enantioselective ring-opening of a prochiral meso-succinic anhydride with an alcohol, catalyzed by a chiral organocatalyst, typically a modified cinchona alkaloid. This approach yields highly enantioenriched hemiesters, which are versatile intermediates for further synthetic transformations.[4][5][6]

Experimental Workflow

References

- 1. Asymmetric hydrogenation of maleic anhydrides catalyzed by Rh/bisphosphine-thiourea: efficient construction of chiral succinic anhydrides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Asymmetric hydrogenation of maleic anhydrides catalyzed by Rh/bisphosphine-thiourea: efficient construction of chiral succinic anhydrides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Practical and highly enantioselective ring opening of cyclic meso-anhydrides mediated by cinchona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An alkaloid-mediated desymmetrization of meso-anhydrides via a nucleophilic ring opening with benzyl alcohol and its application in the synthesis of highly enantiomerically enriched β-amino acids | CoLab [colab.ws]

- 6. people.brandeis.edu [people.brandeis.edu]

(S)-2-Benzylsuccinic Anhydride: A Versatile Chiral Building Block in Organic Synthesis

(S)-2-Benzylsuccinic anhydride is a valuable and versatile chiral building block extensively utilized in the stereoselective synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its rigid, cyclic structure and defined stereochemistry make it an ideal starting material for introducing a benzylsuccinyl moiety with high enantiopurity. This application note provides a comprehensive overview of its applications, detailed experimental protocols, and quantitative data for key transformations.

Applications in Organic Synthesis

The primary application of (S)-2-benzylsuccinic anhydride lies in its role as a key intermediate for the synthesis of bioactive molecules. Its ability to undergo regioselective ring-opening reactions with various nucleophiles, such as amines and alcohols, allows for the creation of a diverse range of chiral compounds.

Synthesis of Mitiglinide (KAD-1229) Precursor

A prominent example of its utility is in the synthesis of the hypoglycemic agent Mitiglinide (KAD-1229). The anhydride is reacted with cis-hexahydroisoindoline in a regioselective aminolysis reaction to form an amide bond, yielding a crucial precursor to the final drug molecule. This reaction proceeds with high fidelity, preserving the stereochemical integrity of the chiral center.

Chiral Ligand and Auxiliary Synthesis

(S)-2-Benzylsuccinic anhydride can also serve as a precursor for the synthesis of novel chiral ligands and auxiliaries. The dicarboxylic acid functionality, accessible after hydrolysis, can be further modified to coordinate with metal centers or to be attached to a solid support for use in asymmetric catalysis and separations.

Data Presentation

The following table summarizes the quantitative data for the key synthetic steps involving (S)-2-benzylsuccinic anhydride.

| Step | Reactants | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| Anhydride Formation | (S)-2-Benzylsuccinic acid, Acetic anhydride | (S)-2-Benzylsuccinic anhydride | 95 | >99 | |

| Ring-Opening Aminolysis | (S)-2-Benzylsuccinic anhydride, cis-Hexahydroisoindoline | Mitiglinide Base | 70 | >99 | |

| Hydrolysis of Anhydride | (S)-2-Benzylsuccinic anhydride, Water | (S)-2-Benzylsuccinic acid | >95 | >99 |

Experimental Protocols

Detailed methodologies for the synthesis of (S)-2-benzylsuccinic anhydride and its subsequent reaction are provided below.

Protocol 1: Synthesis of (S)-2-Benzylsuccinic Anhydride from (S)-2-Benzylsuccinic Acid

This protocol describes the cyclization of (S)-2-benzylsuccinic acid to its corresponding anhydride using acetic anhydride.

Materials:

-

(S)-2-Benzylsuccinic acid

-

Acetic anhydride

Procedure:

-

A mixture of (S)-2-benzylsuccinic acid and an excess of acetic anhydride is heated at reflux for 2-3 hours.

-

The reaction mixture is then cooled to room temperature.

-

The excess acetic anhydride is removed under reduced pressure to yield crude (S)-2-benzylsuccinic anhydride.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford the pure anhydride as a white crystalline solid.

Quantitative Data:

-

Yield: 95%

-

Enantiomeric Excess: >99%

Protocol 2: Synthesis of Mitiglinide Base via Ring-Opening of (S)-2-Benzylsuccinic Anhydride

This protocol details the regioselective aminolysis of (S)-2-benzylsuccinic anhydride with cis-hexahydroisoindoline.

Materials:

-

(S)-2-Benzylsuccinic anhydride

-

cis-Hexahydroisoindoline

-

A suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A non-nucleophilic base (e.g., Triethylamine, N,N-Diisopropylethylamine)

Procedure:

-

(S)-2-Benzylsuccinic anhydride is dissolved in an anhydrous aprotic solvent under an inert atmosphere (e.g., Nitrogen or Argon).

-

The solution is cooled to 0 °C.

-

To the cooled solution, cis-hexahydroisoindoline (1.0-1.2 equivalents) and a non-nucleophilic base (1.2-1.5 equivalents) are added sequentially.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

Upon completion of the reaction (monitored by TLC), the reaction mixture is quenched with water and the organic layer is separated.

-

The organic layer is washed with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Mitiglinide base.

-

The crude product can be purified by column chromatography on silica gel.

Quantitative Data:

-

Yield: 70%

Visualizations

The following diagrams illustrate the key synthetic pathways described.

Caption: Synthesis of (S)-2-Benzylsuccinic Anhydride.

Application of (S)-2-Benzylsuccinic Anhydride in Polymer Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(S)-2-Benzylsuccinic anhydride is a chiral monomer that holds significant potential in polymer chemistry for the development of advanced, functional, and biodegradable polymers. Its unique structure, featuring a pendant benzyl group, allows for the synthesis of polyesters and polyanhydrides with tailored properties such as hydrophobicity, aromaticity, and stereoregularity. These characteristics are highly desirable for applications in drug delivery, biomedical devices, and specialty materials. This document provides an overview of its application and detailed protocols for the synthesis of polymers incorporating (S)-2-benzylsuccinic anhydride, based on established polymerization techniques for related succinic anhydride derivatives.

Introduction to Polymerization of (S)-2-Benzylsuccinic Anhydride

(S)-2-Benzylsuccinic anhydride can be polymerized through two primary routes: ring-opening polymerization (ROP) and polycondensation.

-

Ring-Opening Polymerization: This method involves the opening of the anhydride ring to form polyesters. It can be initiated by various nucleophiles, including alcohols and amines, often in the presence of a catalyst. ROP is particularly useful for creating copolymers with other cyclic monomers like epoxides, leading to alternating polyesters with controlled microstructures.

-

Polycondensation: In this process, the anhydride is first converted to its corresponding dicarboxylic acid, (S)-2-benzylsuccinic acid, which is then reacted with a diol or other difunctional monomer to form polyesters. Alternatively, the anhydride can be used to create polyanhydrides through melt condensation, a common method for producing biodegradable polymers for drug delivery applications. The pendant benzyl group can enhance the hydrophobicity and modify the degradation kinetics of the resulting polymer.

The chirality of the (S)-enantiomer can be exploited to synthesize stereoregular polymers, which may exhibit unique physical and biological properties compared to their racemic or atactic counterparts.

Key Applications and Advantages

The incorporation of the benzylsuccinate moiety into a polymer backbone offers several advantages:

-

Enhanced Hydrophobicity: The benzyl group increases the hydrophobicity of the polymer, which can be beneficial for encapsulating hydrophobic drugs and controlling the rate of hydrolytic degradation.

-

Aromatic Functionality: The presence of the aromatic ring allows for π-π stacking interactions, potentially influencing the polymer's mechanical properties and its interaction with aromatic drug molecules.

-

Biodegradability: Polymers based on succinic acid derivatives are known for their biodegradability, breaking down into non-toxic byproducts.[1]

-

Tunable Properties: Copolymerization of (S)-2-benzylsuccinic anhydride with other monomers, such as sebacic acid or other dicarboxylic acids, allows for the fine-tuning of properties like degradation rate, melting point, and crystallinity.[2]

These properties make polymers derived from (S)-2-benzylsuccinic anhydride promising candidates for:

-

Controlled Drug Delivery: As matrices for the sustained release of therapeutic agents. The degradation of the polymer backbone releases the entrapped drug over time.

-

Biomedical Implants: For applications where a biodegradable material with specific mechanical properties is required.

-

Functional Materials: The benzyl group can be further functionalized to attach targeting ligands or other active molecules.

Experimental Protocols

The following protocols are representative methods for the synthesis of polymers using (S)-2-benzylsuccinic anhydride, adapted from established procedures for similar monomers.

Protocol 1: Synthesis of Poly(ester-anhydride) by Melt Polycondensation

This protocol describes the synthesis of a poly(ester-anhydride) by copolymerizing (S)-2-benzylsuccinic acid (derived from the anhydride) with sebacic acid. This method is based on the synthesis of functional poly(ester-anhydride)s.[2]

Workflow Diagram:

Caption: Workflow for Poly(ester-anhydride) Synthesis.